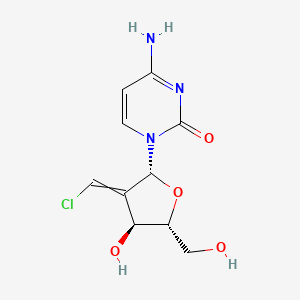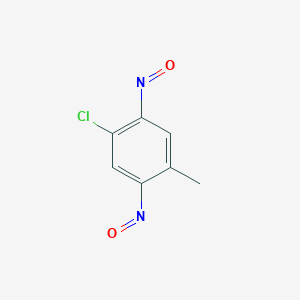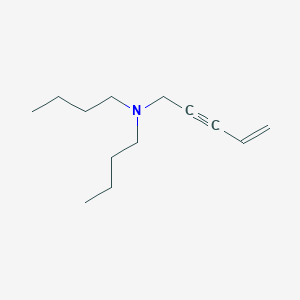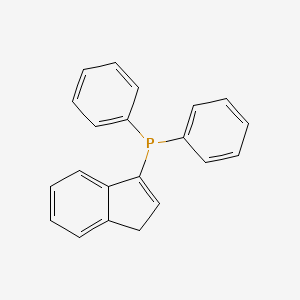
2,5-bis(5-decylthiophen-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis(5-decylthiophen-2-yl)thiophene: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two decyl-substituted thiophene rings attached to a central thiophene core. It is known for its unique electronic properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-decylthiophen-2-yl)thiophene typically involves the following steps:
Synthesis of 5-decylthiophene-2-boronic acid: This is achieved through the reaction of 5-decylthiophene with a boron reagent under specific conditions.
Suzuki Coupling Reaction: The 5-decylthiophene-2-boronic acid is then coupled with 2,5-dibromothiophene using a palladium catalyst in the presence of a base. This reaction forms the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2,5-bis(5-decylthiophen-2-yl)thiophene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学的研究の応用
2,5-bis(5-decylthiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: The compound is studied for its potential in creating conductive polymers and other advanced materials.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Research: While less common, it can be used in studies involving the interaction of thiophene-based compounds with biological systems.
作用機序
The mechanism of action of 2,5-bis(5-decylthiophen-2-yl)thiophene in its applications is primarily based on its electronic properties. The compound can facilitate charge transport in organic electronic devices due to its conjugated system. In chemical sensors, it interacts with analytes through π-π interactions or other non-covalent interactions, leading to changes in its electronic properties that can be detected.
類似化合物との比較
Similar Compounds
2,5-bis(5-hexylthiophen-2-yl)thiophene: Similar structure but with hexyl groups instead of decyl groups.
2,5-bis(5-octylthiophen-2-yl)thiophene: Similar structure but with octyl groups instead of decyl groups.
2,5-bis(5-dodecylthiophen-2-yl)thiophene: Similar structure but with dodecyl groups instead of decyl groups.
Uniqueness
The uniqueness of 2,5-bis(5-decylthiophen-2-yl)thiophene lies in its longer decyl chains, which can influence its solubility, packing in solid-state, and overall electronic properties. These characteristics can make it more suitable for certain applications in organic electronics and materials science compared to its shorter-chain analogs.
特性
| 188917-45-5 | |
分子式 |
C32H48S3 |
分子量 |
528.9 g/mol |
IUPAC名 |
2,5-bis(5-decylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C32H48S3/c1-3-5-7-9-11-13-15-17-19-27-21-23-29(33-27)31-25-26-32(35-31)30-24-22-28(34-30)20-18-16-14-12-10-8-6-4-2/h21-26H,3-20H2,1-2H3 |
InChIキー |
SHZANEXXMZNSBH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)

![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)



